molecular formula C7H3BrClN3 B13012890 7-Bromo-8-chloropyrido[2,3-b]pyrazine

7-Bromo-8-chloropyrido[2,3-b]pyrazine

Cat. No.: B13012890
M. Wt: 244.47 g/mol
InChI Key: FPFBGRGKERJPAW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-chloropyrido[2,3-b]pyrazine typically involves condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds. One common method is the Suzuki–Miyaura cross-coupling reaction, which uses palladium catalysts such as Pd(dppf)Cl2 in tetrahydrofuran (THF) with potassium carbonate (K2CO3) as a base at reflux temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-8-chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Pd(dppf)Cl2

    Solvents: Tetrahydrofuran (THF)

    Bases: Potassium carbonate (K2CO3)

    Conditions: Reflux temperature

Major Products: The major products formed from these reactions are aryl-substituted pyrido[2,3-b]pyrazine derivatives, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

7-Bromo-8-chloropyrido[2,3-b]pyrazine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 7-Bromo-8-chloropyrido[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cell signaling pathways. This interaction can lead to the inhibition of kinase activity, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-8-chloropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for further functionalization and derivatization, enhancing its versatility in various applications .

Properties

Molecular Formula

C7H3BrClN3

Molecular Weight

244.47 g/mol

IUPAC Name

7-bromo-8-chloropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H3BrClN3/c8-4-3-12-7-6(5(4)9)10-1-2-11-7/h1-3H

InChI Key

FPFBGRGKERJPAW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=C(C=N2)Br)Cl

Origin of Product

United States

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